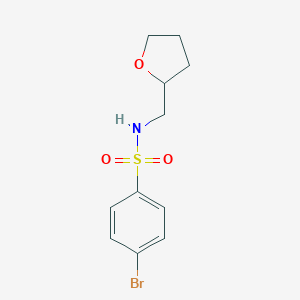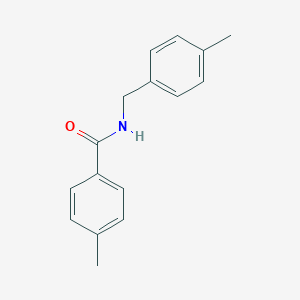
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide, also known as BTA-1, is a chemical compound that has been studied extensively for its potential applications in scientific research. BTA-1 is a member of the benzothiazole family of compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide can be achieved through a multi-step reaction pathway involving the condensation of 4-chloro-1,3-benzothiazole-2-amine with 1-naphthylacetyl chloride, followed by the addition of an amine group to the resulting intermediate.
Starting Materials
4-chloro-1,3-benzothiazole-2-amine, 1 equivalent,
1-naphthylacetyl chloride, 1 equivalent,
Sodium hydroxide, stoichiometric amount,
Acetic acid, stoichiometric amount,
Ethanol, stoichiometric amount,
Reaction
Step 1, 4-chloro-1,3-benzothiazole-2-amine + 1-naphthylacetyl chloride, Acetic acid, reflux, N-(4-chloro-1,3-benzothiazol-2-yl)-1-naphthylacetamide.
Step 2, N-(4-chloro-1,3-benzothiazol-2-yl)-1-naphthylacetamide + Sodium hydroxide, Ethanol, reflux, N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide.
科学研究应用
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of study for N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is in the field of cancer research. Studies have shown that N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide exhibits potent antitumor activity in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis.
In addition to its anticancer properties, N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has also been studied for its potential anti-inflammatory and neuroprotective effects. N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to protect against oxidative stress-induced neuronal damage.
作用机制
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and inflammation. N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has been shown to inhibit the activity of several protein kinases, including Akt, ERK, and JNK, which are involved in cell survival, proliferation, and migration. N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory cytokine production.
生化和生理效应
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anticancer and anti-inflammatory properties, N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the advantages of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is its relatively low toxicity, which makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is its relatively low water solubility, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is not fully understood, which may limit its potential applications in certain areas of research.
未来方向
There are several potential future directions for the study of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide. One area of research that warrants further investigation is the potential use of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide in combination with other anticancer agents. Studies have shown that N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide exhibits synergistic effects with several other anticancer agents, including paclitaxel and doxorubicin.
Another potential future direction for N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide research is the development of more water-soluble analogs that can be more easily administered in vivo. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide and to identify the specific signaling pathways and molecular targets involved.
Conclusion:
In conclusion, N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is a promising compound with a variety of potential applications in scientific research. Its anticancer, anti-inflammatory, and neuroprotective properties make it a promising candidate for further preclinical and clinical studies. However, further research is needed to fully elucidate its mechanism of action and to identify its specific molecular targets.
属性
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS/c20-15-9-4-10-16-18(15)22-19(24-16)21-17(23)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHRUPWTIWRREA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-Bromofuran-2-carbonyl)amino]benzoic acid](/img/structure/B472605.png)






![Ethyl 2-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B472683.png)

![Methyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B472714.png)



